molecular formula C9H8F2O2 B1393378 3-Ethoxy-2,4-difluorobenzaldehyde CAS No. 1017779-87-1

3-Ethoxy-2,4-difluorobenzaldehyde

Cat. No. B1393378
CAS RN: 1017779-87-1
M. Wt: 186.15 g/mol
InChI Key: NFYXVPXZOVRYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2,4-difluorobenzaldehyde is a chemical compound with the molecular formula C9H8F2O2 . It is characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzene ring.


Molecular Structure Analysis

The molecular weight of 3-Ethoxy-2,4-difluorobenzaldehyde is 186.16 . The InChI code is 1S/C9H8F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

3-Ethoxy-2,4-difluorobenzaldehyde is a liquid at room temperature .

Scientific Research Applications

Pharmacology

3-Ethoxy-2,4-difluorobenzaldehyde: is utilized in pharmacological research due to its potential as a precursor in synthesizing various pharmacologically active compounds. Its unique structure allows for the creation of molecules that may interact with biological systems in specific ways, potentially leading to new drug discoveries .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity, particularly the aldehyde group, makes it a valuable building block for constructing heterocyclic compounds, which are prevalent in many pharmaceuticals .

Material Science

The applications of 3-Ethoxy-2,4-difluorobenzaldehyde in material science are linked to its role in the development of new materials. Its incorporation into polymers and coatings can impart desirable properties such as increased resistance to degradation or improved thermal stability .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography .

Life Sciences

In life sciences, 3-Ethoxy-2,4-difluorobenzaldehyde may be used in biochemical assays or as a marker. It could be involved in probing enzyme activities or in the study of biological pathways where aldehydes play a crucial role .

Chemical Engineering

In chemical engineering, this compound is important for process optimization and the development of new chemical processes. It can be used to study reaction kinetics or as a model compound for scaling up chemical reactions from the laboratory to industrial scale .

Safety and Hazards

The safety data sheet for 3-Ethoxy-2,4-difluorobenzaldehyde suggests that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-ethoxy-2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYXVPXZOVRYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300928
Record name 3-Ethoxy-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,4-difluorobenzaldehyde

CAS RN

1017779-87-1
Record name 3-Ethoxy-2,4-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,4-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2,4-difluorobenzaldehyde
Reactant of Route 2
3-Ethoxy-2,4-difluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-2,4-difluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-2,4-difluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-2,4-difluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-2,4-difluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.